1-(1-methyl-1H-indol-3-yl)-3-(pyridin-4-yl)urea
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Overview
Description
1-(1-Methyl-1H-indol-3-yl)-3-(pyridin-4-yl)urea is a synthetic organic compound that has garnered significant interest in the fields of chemistry, biology, and medicine. This compound is characterized by the presence of an indole ring substituted with a methyl group at the nitrogen atom and a pyridine ring connected through a urea linkage. Its unique structure imparts specific chemical and biological properties, making it a valuable subject of study.
Preparation Methods
The synthesis of 1-(1-methyl-1H-indol-3-yl)-3-(pyridin-4-yl)urea typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 1-methylindole and 4-aminopyridine.
Reaction Conditions: The key step involves the formation of the urea linkage. This is achieved by reacting 1-methylindole with an isocyanate derivative of 4-aminopyridine under controlled conditions.
Catalysts and Solvents: Commonly used catalysts include transition metal complexes, and solvents such as dichloromethane or dimethylformamide are employed to facilitate the reaction.
Purification: The final product is purified using techniques like recrystallization or chromatography to obtain a high-purity compound.
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring cost-effectiveness and efficiency.
Chemical Reactions Analysis
1-(1-Methyl-1H-indol-3-yl)-3-(pyridin-4-yl)urea undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions using agents such as sodium borohydride can yield reduced forms of the compound.
Substitution: The indole and pyridine rings can undergo electrophilic and nucleophilic substitution reactions, respectively. Common reagents include halogens, alkylating agents, and nucleophiles like amines or thiols.
Hydrolysis: Under acidic or basic conditions, the urea linkage can be hydrolyzed to yield the corresponding amines and carbon dioxide.
The major products formed from these reactions depend on the specific conditions and reagents used, allowing for the synthesis of a wide range of derivatives.
Scientific Research Applications
1-(1-Methyl-1H-indol-3-yl)-3-(pyridin-4-yl)urea has diverse applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases such as cancer and infectious diseases.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 1-(1-methyl-1H-indol-3-yl)-3-(pyridin-4-yl)urea involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may bind to enzymes, receptors, or DNA, modulating their activity.
Pathways: It can influence various cellular pathways, including signal transduction, gene expression, and metabolic processes. The exact mechanism depends on the specific biological context and the target of interest.
Comparison with Similar Compounds
1-(1-Methyl-1H-indol-3-yl)-3-(pyridin-4-yl)urea can be compared with other similar compounds, such as:
1-(1-Methyl-1H-indol-3-yl)-3-(pyridin-2-yl)urea: Similar structure but with the pyridine ring at a different position, leading to different chemical and biological properties.
1-(1-Methyl-1H-indol-3-yl)-3-(pyridin-3-yl)urea: Another positional isomer with distinct reactivity and applications.
1-(1-Methyl-1H-indol-3-yl)-3-(quinolin-4-yl)urea:
The uniqueness of this compound lies in its specific structural arrangement, which imparts distinct chemical reactivity and biological activity compared to its analogs.
Properties
IUPAC Name |
1-(1-methylindol-3-yl)-3-pyridin-4-ylurea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N4O/c1-19-10-13(12-4-2-3-5-14(12)19)18-15(20)17-11-6-8-16-9-7-11/h2-10H,1H3,(H2,16,17,18,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WYYNHZDPMWYGBF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C2=CC=CC=C21)NC(=O)NC3=CC=NC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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